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Compound of Interest

Compound Name: Ethyl 2-(piperazin-1-yl)acetate

Cat. No.: B133232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-
(piperazin-1-yl)acetate (CAS No: 40004-08-8), a key building block in synthetic and medicinal
chemistry.[1] This document outlines its characteristic nuclear magnetic resonance (NMR),
mass spectrometry (MS), and infrared (IR) spectral properties, supported by detailed
experimental protocols and logical workflows.

Molecular Structure and Properties

e |[UPAC Name: Ethyl 2-(piperazin-1-yl)acetate
e Molecular Formula: CsH1eN202[1]

e Molecular Weight: 172.23 g/mol [1]

e Structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of Ethyl 2-(piperazin-1-
yl)acetate, providing detailed information about the hydrogen (*H) and carbon (*3C) atomic
environments.

Predicted Spectral Data

While experimental spectra are recorded for quality control, published peak-list data is not
consistently available. The following tables present predicted NMR data, which closely
correlates with expected experimental values. This data is useful for preliminary identification
and spectral assignment.

Table 1: Predicted *H NMR Spectral Data (Solvent: CDCls, Reference: TMS at 0.00 ppm)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~4.15 Quartet (q) 2H -O-CHz2-CHs
~3.20 Singlet (s) 2H -CO-CH2-N
~2.85 Triplet (t) 4H -N-CH2-CH2-NH-
~2.55 Triplet (t) 4H -N-CH2-CH2-NH-
~1.90 Singlet (s, broad) 1H -NH
~1.25 Triplet (t) 3H -O-CHz2-CHs

Table 2: Predicted 3C NMR Spectral Data (Solvent: CDCls, Reference: CDCls at 77.0 ppm)
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Chemical Shift (6, ppm) Assighment
~171.0 C=0

~60.5 -O-CH2-CHs
~58.0 -CO-CH2-N
~54.0 -N-CHz2-CHz2-NH-
~45.5 -N-CH2-CHz2-NH-
~14.2 -O-CH2-CHs

Experimental Protocol for NMR Spectroscopy

This section details a standard protocol for acquiring high-quality NMR spectra of piperazine
derivatives.

o Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-(piperazin-1-yl)acetate in
0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCIz) in a 5 mm NMR tube.
Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the
chemical shifts to 0.00 ppm.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
e 1H NMR Acquisition:

o Spectral Width: 0-12 ppm.

o Pulse Sequence: Standard single 90° pulse.

o Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
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e 13C NMR Acquisition:
o Spectral Width: 0-200 ppm.

o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal
sensitivity and simplify the spectrum.

o Scans: Acquire 1024 or more scans due to the low natural abundance of the 13C isotope.

» Data Processing:

[e]

Apply Fourier transformation to the Free Induction Decay (FID).

o

Phase-correct the resulting spectrum.

Perform baseline correction.

[¢]

[¢]

Integrate the signals in the *H spectrum and pick peaks for both *H and 13C spectra.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of
the compound, confirming its elemental composition.

Expected Mass Spectrometry Data

Table 3: Expected Electron lonization (EI-MS) Fragmentation Data

m/z (Mass/Charge Ratio)

Proposed Fragment lon

Relative Intensity

172 [M]* (Molecular lon) Low
127 [M - OCH2CH3s]* Moderate
99 [M - COOCH2CHs]* High
85 [Piperazine ring fragment]* High
56 [CaHs]* or [C3HeN]* High
42 [C2HaN]* Moderate
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Experimental Protocol for GC-MS

o Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of Ethyl 2-(piperazin-1-
yl)acetate in a volatile solvent such as methanol or ethyl acetate.

e Gas Chromatography (GC) Separation:
o Injector: Set to 250°C to ensure complete vaporization.
o Column: Use a standard non-polar capillary column (e.g., DB-5MS).
o Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp up
to a high temperature (e.g., 280°C) at a rate of 10-20°C/min to ensure separation of any
impurities.

e Mass Spectrometry (MS) Detection:
o lonization Method: Electron lonization (El) at a standard energy of 70 eV.
o Mass Analyzer: Quadrupole or lon Trap.
o Scan Range: Set the mass scan range to cover expected fragments (e.g., m/z 40-500).

o Data Analysis: Identify the compound's peak in the total ion chromatogram (TIC). Analyze the
corresponding mass spectrum by interpreting the fragmentation pattern and comparing it
against spectral libraries (e.g., NIST).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on
the absorption of infrared radiation at specific wavenumbers.

Expected IR Absorption Data

The spectrum is typically acquired neat (as a thin liquid film) using an Attenuated Total
Reflectance (ATR) accessory.[2]
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Table 4: Expected FTIR Spectral Data

Wavenumber (cm~?) Vibration Type Functional Group
~3300 N-H Stretch (secondary amine)  Piperazine N-H
2980-2800 C-H Stretch (aliphatic) -CHs, -CH2-

~1735 C=0 Stretch (ester) Ethyl Ester

~1450 C-H Bend (aliphatic) -CHa2-

~1250 C-O Stretch (ester) Ester C-O

~1150 C-N Stretch (amine) Piperazine C-N

Experimental Protocol for FTIR Spectroscopy

 Instrument: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is
commonly used.[2]

e Technique: Attenuated Total Reflectance (ATR) is ideal for liquid samples.[2]

o Sample Application: Place a single drop of neat Ethyl 2-(piperazin-1-yl)acetate directly onto
the ATR crystal.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum over a range of 4000 to 400 cm~1.
o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance spectrum.

Synthesis and Analysis Workflow
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The synthesis of Ethyl 2-(piperazin-1-yl)acetate is typically achieved via nucleophilic
substitution. The general workflow from synthesis to characterization is outlined below.

Synthesis Stage
Piperazine + Ethyl Chloroacetate "
( + Base (e.g., K2CO3) ) (Solvent (e.g., Acetonltrlle)]

\

Nucleophilic Substitution
(Stir at elevated temp.)

Work-up &qurification

Filter Salts
(Concentrate in vacuo)

Column Chromatography
or Distillation

Spectroscopic Analysis

Pure Ethyl 2-(piperazin-1-yl)acetate
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Caption: Workflow for Synthesis and Spectral Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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